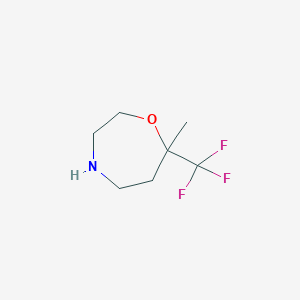

7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

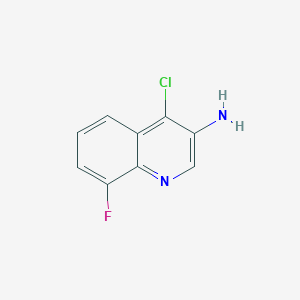

7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is also known as 7-Methyl-7-(trifluoromethyl)-4-oxa-1-azabicyclo[3.2.0]heptane or simply as 7-MeOxazepane. It is a cyclic ether that contains a seven-membered ring with an oxygen atom and a nitrogen atom. The trifluoromethyl group is a highly electronegative substituent that can affect the reactivity and properties of the molecule.

科学的研究の応用

Azepanium Ionic Liquids

The synthesis and application of azepanium ionic liquids demonstrate the transformation of azepane into a family of room temperature ionic liquids, which are promising alternatives to volatile organic compounds in electrolytes due to their wide electrochemical windows. This process not only provides a method to mitigate the disposal issues associated with azepane, a coproduct in the polyamide industry, but also enhances the utility of azepanium salts in green chemistry applications (Belhocine et al., 2011).

Molecular and Crystal Structures in MRI Contrast Agents

The study of molecular and crystal structures of chelating agents derived from azepane derivatives provides insights into their application in MRI contrast agents. The detailed structural analysis of these compounds highlights their potential in enhancing the efficacy and specificity of MRI imaging, which is critical for accurate diagnosis and treatment planning in healthcare (Ehnebom et al., 1993).

Catalytic Applications in Organometallic Chemistry

The exploration of half-sandwich ruthenium(II) complexes with azepane-based ligands for catalytic oxidation and transfer hydrogenation demonstrates the versatility of azepane derivatives in facilitating efficient and selective chemical transformations. This research opens up new avenues for the development of catalysts with improved performance in various synthetic applications (Saleem et al., 2013).

Synthesis Methods of Triazepane Heterocycles

An overview of the developed synthesis methods for triazepane heterocycles emphasizes the importance of azepane derivatives in pharmaceutical chemistry. The diversity of synthesis methods reflects the adaptability of these compounds in creating pharmacologically active molecules, highlighting their potential in drug discovery and development (Zeydi & Mahmoodi, 2017).

Electrophilic Reagent Alternatives

The development of carborane reagents as alternatives to triflate-based electrophiles showcases the utility of azepane derivatives in enhancing the electrophilicity of reagents. This advancement significantly expands the scope of substrates amenable to electrophilic reactions, offering new strategies for synthetic chemistry (Reed, 2010).

特性

IUPAC Name |

7-methyl-7-(trifluoromethyl)-1,4-oxazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c1-6(7(8,9)10)2-3-11-4-5-12-6/h11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEVOBPRQVFUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCCO1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-7-(trifluoromethyl)-1,4-oxazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)

![5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2988476.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N-methylacetamide](/img/structure/B2988480.png)

![2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2988481.png)

![2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988482.png)

![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)